molecular formula C14H17NO B12888736 (E)-3-(4-Ethylbenzylidene)-5-methylpyrrolidin-2-one

(E)-3-(4-Ethylbenzylidene)-5-methylpyrrolidin-2-one

Cat. No.: B12888736
M. Wt: 215.29 g/mol
InChI Key: MWWLLSRNQVCXEM-UKTHLTGXSA-N
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Description

(E)-3-(4-Ethylbenzylidene)-5-methylpyrrolidin-2-one is an organic compound characterized by its unique structure, which includes a pyrrolidinone ring substituted with an ethylbenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-Ethylbenzylidene)-5-methylpyrrolidin-2-one typically involves the condensation of 4-ethylbenzaldehyde with 5-methylpyrrolidin-2-one. This reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-Ethylbenzylidene)-5-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bond.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene group, where nucleophiles such as amines or thiols replace the ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated pyrrolidinone derivatives.

    Substitution: Various substituted pyrrolidinone derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(4-Ethylbenzylidene)-5-methylpyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-(4-Ethylbenzylidene)-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-Methylbenzylidene)-5-methylpyrrolidin-2-one
  • (E)-3-(4-Chlorobenzylidene)-5-methylpyrrolidin-2-one
  • (E)-3-(4-Bromobenzylidene)-5-methylpyrrolidin-2-one

Uniqueness

(E)-3-(4-Ethylbenzylidene)-5-methylpyrrolidin-2-one is unique due to the presence of the ethyl group on the benzylidene moiety, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in the compound’s interaction with molecular targets compared to its analogs .

Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

(3E)-3-[(4-ethylphenyl)methylidene]-5-methylpyrrolidin-2-one

InChI

InChI=1S/C14H17NO/c1-3-11-4-6-12(7-5-11)9-13-8-10(2)15-14(13)16/h4-7,9-10H,3,8H2,1-2H3,(H,15,16)/b13-9+

InChI Key

MWWLLSRNQVCXEM-UKTHLTGXSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/2\CC(NC2=O)C

Canonical SMILES

CCC1=CC=C(C=C1)C=C2CC(NC2=O)C

Origin of Product

United States

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